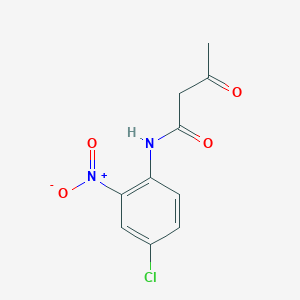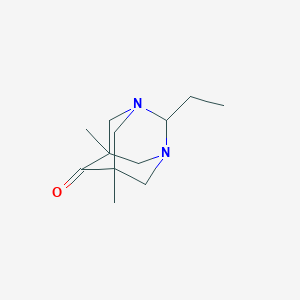
N-(4-chloro-2-nitrophenyl)-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-chloro-2-nitrophenyl)-3-oxobutanamide” is a chemical compound with the linear formula C13H8ClN3O5 . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “N-(4-chloro-2-nitrophenyl)-3-oxobutanamide” is represented by the linear formula C13H8ClN3O5 . The molecular weight of this compound is 321.679 .Physical And Chemical Properties Analysis
The molecular weight of “N-(4-chloro-2-nitrophenyl)-3-oxobutanamide” is 321.679 . For a similar compound, “2-Chloro-N-(4-nitrophenyl)acetamide”, the molecular weight is 214.60 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of “N-(4-chloro-2-nitrophenyl)-3-oxobutanamide”
Synthesis of Domperidone
N-(4-chloro-2-nitrophenyl)-3-oxobutanamide: is utilized in the synthesis of domperidone , a medication primarily used to treat nausea and vomiting . The compound serves as an intermediate in the coupling reaction of two benzimidazolone derivatives, which are essential for the formation of domperidone. This process highlights the compound’s role in the pharmaceutical industry for creating drugs that address gastrointestinal issues.
Antimicrobial and Antiproliferative Agents
Research has explored the use of N-(4-chloro-2-nitrophenyl)-3-oxobutanamide derivatives as potential antimicrobial and antiproliferative agents . These derivatives have shown promise in combating drug resistance by pathogens and cancerous cells, indicating the compound’s significance in developing new treatments for infections and cancer.
Nonlinear Optical (NLO) Applications
The structural properties of N-(4-chloro-2-nitrophenyl)-3-oxobutanamide make it suitable for third-order nonlinear optical (NLO) applications . These applications involve examining nonlinear refraction and absorption, which are critical in the development of optical devices like modulators and switches.
Chemical Research and Development
As a rare and unique chemical, N-(4-chloro-2-nitrophenyl)-3-oxobutanamide is provided to early discovery researchers . It is used in various stages of chemical research and development, from initial studies to the creation of new compounds with novel properties.
Molecular Modelling
The compound’s molecular structure allows for extensive molecular modelling studies . These studies can predict the behavior of the compound in different environments and interactions, aiding in the design of drugs with specific target actions.
Synthetic Methodology Insights
The methods used to synthesize N-(4-chloro-2-nitrophenyl)-3-oxobutanamide can offer insights into the development of new synthetic strategies . Understanding the advantages and drawbacks of these methodologies can lead to more efficient and selective synthesis processes for related compounds.
Pharmacological Activity Studies
N-(4-chloro-2-nitrophenyl)-3-oxobutanamide: and its derivatives are studied for their pharmacological activities . These studies help in understanding the compound’s mechanism of action and its potential therapeutic effects.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-3-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4/c1-6(14)4-10(15)12-8-3-2-7(11)5-9(8)13(16)17/h2-3,5H,4H2,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMIREBDPKVUQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385182 |
Source


|
| Record name | N-(4-chloro-2-nitrophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34797-69-8 |
Source


|
| Record name | N-(4-chloro-2-nitrophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)


